molecular formula C26H22N2O6 B11154085 N-[4-(acetylamino)phenyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-[4-(acetylamino)phenyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B11154085
M. Wt: 458.5 g/mol
InChI Key: TVGURGCDYKCMDF-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of acetylamino, phenyl, methoxy, and chromenyl groups, which contribute to its diverse chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core chromenyl structure, followed by the introduction of the phenoxy and acetylamino groups. Common reagents used in these reactions include acetic anhydride, phenol derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The acetylamino group can be reduced to an amine.

    Substitution: The phenyl and chromenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the acetylamino group can produce aniline derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with various molecular targets and pathways. The compound’s acetylamino and chromenyl groups can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H22N2O6

Molecular Weight

458.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C26H22N2O6/c1-16(29)27-19-8-10-20(11-9-19)28-24(30)15-33-21-12-6-17(7-13-21)22-14-18-4-3-5-23(32-2)25(18)34-26(22)31/h3-14H,15H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

TVGURGCDYKCMDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC4=C(C(=CC=C4)OC)OC3=O

Origin of Product

United States

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